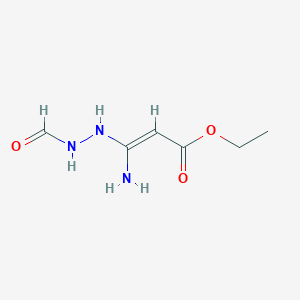
ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate
描述
Ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate is an organic compound that features a unique structure with both amino and formylhydrazinyl groups. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the introduction of an amino group. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Acidic or basic catalysts depending on the specific reaction step
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
化学反应分析
Types of Reactions
Ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ethyl (E)-3-amino-3-(2-carboxyhydrazinyl)prop-2-enoate
Reduction: Ethyl (E)-3-amino-3-(2-hydroxyhydrazinyl)prop-2-enoate
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate involves its interaction with various molecular targets. The formylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- Ethyl 3-amino-3-(2-hydroxyhydrazinyl)prop-2-enoate
- Ethyl 3-amino-3-(2-carboxyhydrazinyl)prop-2-enoate
- Ethyl 3-amino-3-(2-methylhydrazinyl)prop-2-enoate
Uniqueness
Ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate is unique due to the presence of both amino and formylhydrazinyl groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
ethyl (E)-3-amino-3-(2-formylhydrazinyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(7)9-8-4-10/h3-4,9H,2,7H2,1H3,(H,8,10)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAHOCDJVYEYHV-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/NNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-{[(2-pyridinylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B3128129.png)
![N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B3128131.png)

![(2E)-2-[(4-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B3128145.png)
![S-(2-chlorobenzyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B3128158.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3128166.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2-dimethylpropanamide](/img/structure/B3128177.png)
![2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole](/img/structure/B3128190.png)
![2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3128217.png)
![methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate](/img/structure/B3128221.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3128228.png)

![N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3128240.png)
